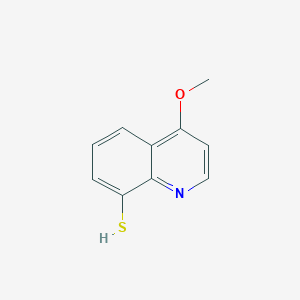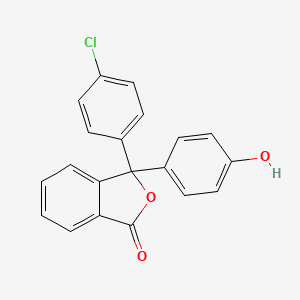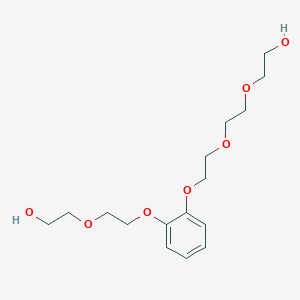
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide: is a mouthful, but its structure holds promise. Let’s break it down:
Chemical Formula: C₁₁H₉ClN₄S
Molecular Weight: 264.73 g/mol
Synonyms: Hydrazinecarbothioamide, 2-[(2-chloro-3-quinolinyl)methylene]
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its intriguing structure combines a quinoline core with a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One notable method involves condensation reactions. For instance, the reaction of hydrazono-quinolines with substituted carboxylic acids in DMF yields the corresponding amides . The exact conditions and reagents may vary, but this approach provides access to our target compound.
Industrial Production:: While industrial-scale production specifics are scarce, laboratories can synthesize it using established methods. Researchers often optimize these routes for efficiency and yield.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, transforming functional groups.
Reduction: Reduction processes can modify the quinoline or hydrazinecarbothioamide portions.
Substitution: Substituents can be introduced or replaced on the quinoline ring.
DMF (Dimethylformamide): A versatile solvent for condensation reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Facilitates amide bond formation.
TEA (Triethylamine): Often used as a base in organic synthesis.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Exploring these reactions further reveals exciting possibilities.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Heterocyclic Chemistry: Its quinoline scaffold contributes to diverse heterocyclic systems.
Antimicrobial Properties: Quinoline derivatives often exhibit antimicrobial activity.
Anticancer Potential: Some quinolines show promise as anticancer agents.
Dyes and Pigments: Quinolines find applications in dyes and pigments.
Pharmaceuticals: The compound’s structural features make it relevant for drug discovery.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways crucial for biological processes.
Properties
Molecular Formula |
C11H9ClN4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6+ |
InChI Key |
CGJGGSPYFVUYDS-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
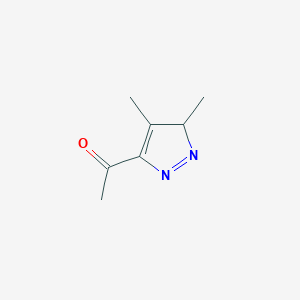
![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)

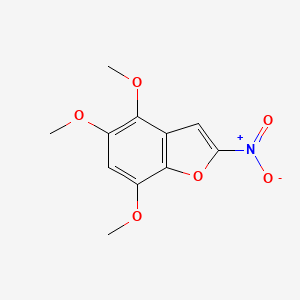
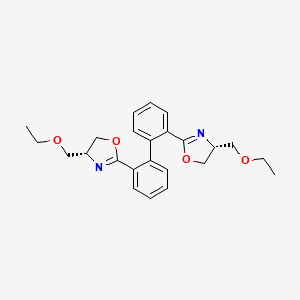
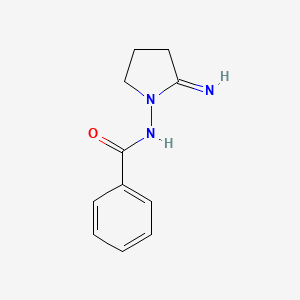
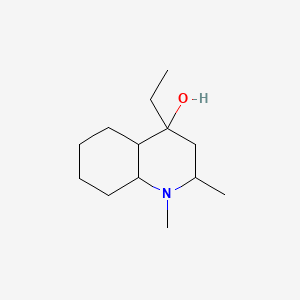
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
